molecular formula C18H27NO2S B1681938 Tazofelone CAS No. 136433-51-7

Tazofelone

Cat. No. B1681938
M. Wt: 321.5 g/mol
InChI Key: ILMMRHUILQOQGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tazofelone has been crystallized as two polymorphic racemic compounds, designated I and II, and as an (S)-(-) enantiomorph. These crystal forms have been characterized using FTIR and solid-state NMR spectroscopy, single crystal X-ray analysis, and differential scanning calorimetry .


Molecular Structure Analysis

The crystal structure prediction study confirmed the stability of the racemic form II (RCII) and showed that the racemic compound had greater potential for polymorphism than the single enantiomer . The racemic crystals are significantly more stable than the physical mixture of the enantiomorphs .


Chemical Reactions Analysis

Tazofelone crystals show enantiotropic stability, with racemic crystals being more stable than the physical mixture of enantiomorphs, due to similar molecular conformations and crystal packing efficiencies .


Physical And Chemical Properties Analysis

The stability relationship of the racemic polymorphs has been established as enantiotropic, with form II being low-temperature stable and form I being high-temperature stable .

Scientific Research Applications

Crystal Polymorphism and Stability

Tazofelone has been studied for its crystal polymorphism and stability. Price et al. (2014) investigated the structural purity of tazofelone by combining crystal energy landscape calculations with experimental work. This study confirmed the stability of racemic form II and highlighted the compound's potential for polymorphism compared to single enantiomers. Challenges in obtaining phase pure samples of certain polymorphs were identified, emphasizing the importance of ensuring structural purity in pharmaceutical development (Price et al., 2014).

Reutzel-Edens et al. (2000) also explored the stability relationships between homochiral and racemic crystals of tazofelone. They used spectroscopic, crystallographic, and thermodynamic methods to establish the enantiotropic nature of the racemic polymorphs. The study found that the racemic crystals were more stable than the physical mixture of enantiomorphs, offering insights into molecular conformations and hydrogen-bonding patterns that influence stability (Reutzel-Edens et al., 2000).

Discovery of Solid Solution of Enantiomers

Huang et al. (2006) made a significant discovery regarding the solid solution of enantiomers in tazofelone. They found a Type II solid solution of enantiomers by seeding the racemic liquid of tazofelone with enantiomerically pure crystals. This finding demonstrated the faster growth rate of the solid solution compared to the competing racemate and highlighted the role of tazofelone's conformational flexibility in its ability to form both racemate and solid solution. This discovery is pivotal in the engineering of crystalline materials to optimize physical properties (Huang et al., 2006).

Safety And Hazards

While specific safety data for Tazofelone was not found, it is generally advisable to avoid contact with skin and eyes, and to wash thoroughly after handling .

properties

IUPAC Name

5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-8,14,20H,9-10H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMMRHUILQOQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869857
Record name 5-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tazofelone

CAS RN

136433-51-7
Record name Tazofelone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136433517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAZOFELONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH2I1JN8Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 3.22 g (9.2 mmol) of 5-{[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]}-methyl-2-thioxo-4-thiazolidinone, in a 25 mL pressure tube equipped with magnetic stir bar, 13 mL of methanol was added. The resulting reaction mixture was cooled to 0° C. and ammonia gas (1.6 g, 91 mmol) was slowly added. Formalin (0.76 mL, 0.8 g, 10 mmol) was then added. The pressure tube was sealed and heated to 80° C. for approximately 17 hours with stirring. Reaction was deemed complete when the amount of thiolamide was below 4%, as determined by HPLC. Deionized water (12 mL) was then added in a drop-wise manner, followed by acetic acid (6 mL). After 30 min, the reaction mixture was cooled to 0° C. for 1 hour. The reaction mixture was filtered and the resulting crystalline product was dissolved in ethyl acetate (5 vol). Dissolution was facilitated by heating to 66° C. The resulting solution was filtered and seeded with a small amount of 5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl-4-thiazolidinone as the solution was slowly cooled to ambient temperature. Crystallization ensued and the resultant slurry was stirred for approximately 4 hours. The slurry was concentrated under reduced pressure (1 vol ethyl acetate) and stirred for an additional 16 hours. The slurry was filtered and the wet cake was washed with water (2×10 mL) and 1/4 ethyl acetate/hexane (2×10 mL). The product was dried in an oven at 50° C. to obtain 2.07 g (70% yield) of title compound.
Name
5-{[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]}-methyl-2-thioxo-4-thiazolidinone
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.76 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
12 mL
Type
solvent
Reaction Step Six
Quantity
13 mL
Type
solvent
Reaction Step Seven
Yield
70%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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